

PF-03463275 safety and tolerability issues in clinical studies

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Compound of Interest

Compound Name: PF-03463275

Cat. No.: B1461716

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Technical Support Center: PF-03463275 Clinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **PF-03463275**. The information is based on published clinical study data.

Frequently Asked Questions (FAQs)

Q1: What is **PF-03463275** and what is its mechanism of action?

A1: **PF-03463275** is an orally available, central nervous system-penetrant competitive and selective inhibitor of the glycine transporter 1 (GlyT1), which is encoded by the SLC6A9 gene. [1][2][3] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, **PF-03463275** increases synaptic glycine levels, which in turn potentiates N-methyl-D-aspartate receptor (NMDAR) neurotransmission, as glycine acts as a co-agonist at the NMDAR.[1] This mechanism has been investigated for its potential to ameliorate cognitive impairments associated with schizophrenia (CIAS).[4][5]

Q2: What is the overall safety and tolerability profile of **PF-03463275** in clinical studies?

A2: Based on available clinical trial data, **PF-03463275** has been found to be safe and well-tolerated at the doses studied (ranging from 10 mg to 60 mg twice daily).[4][5][6][7][8] Clinical

studies have reported no serious adverse events.[4]

Q3: Were there any differences in adverse event rates between **PF-03463275** and placebo?

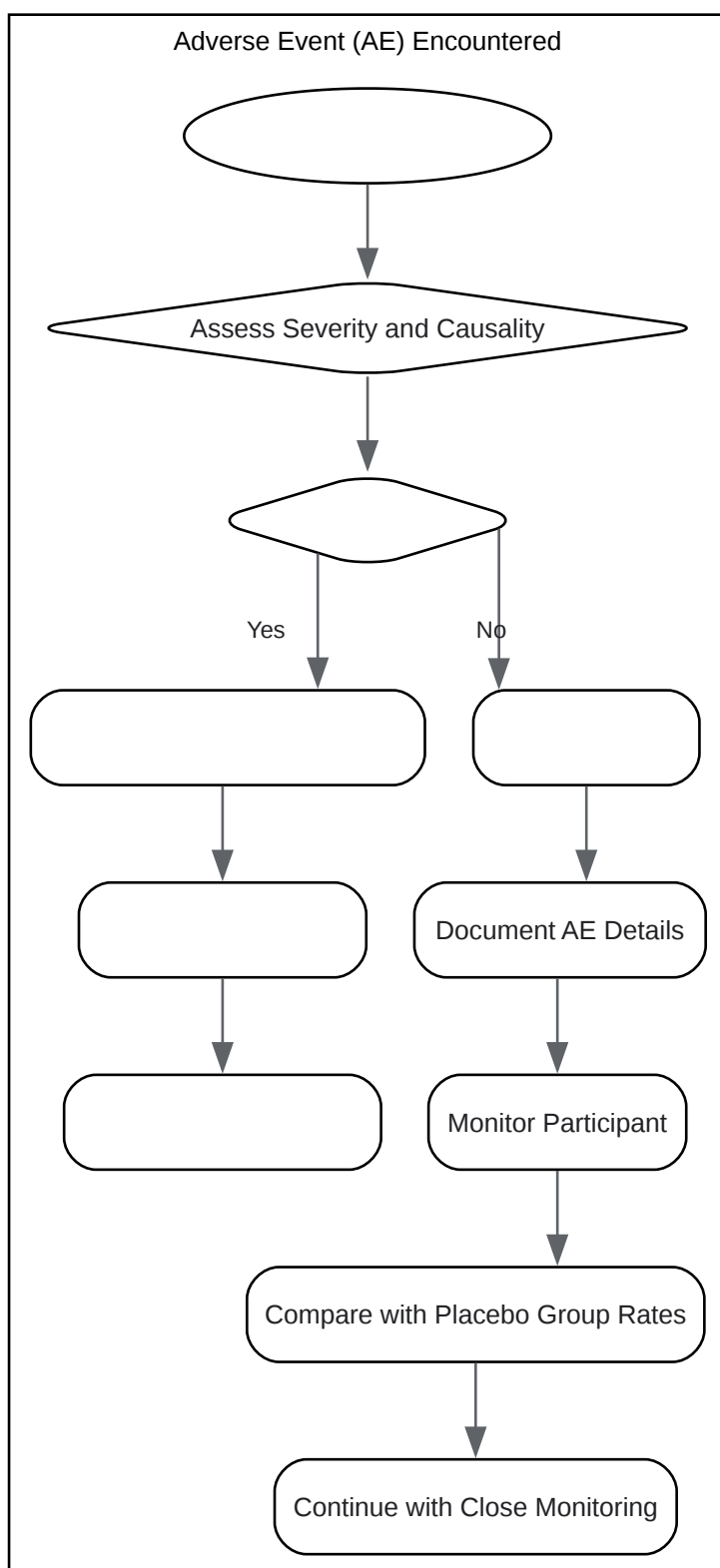
A3: In a randomized controlled trial, the rates of non-serious adverse events were low and there were no significant differences in the rates of adverse events between the **PF-03463275** and placebo groups.[4]

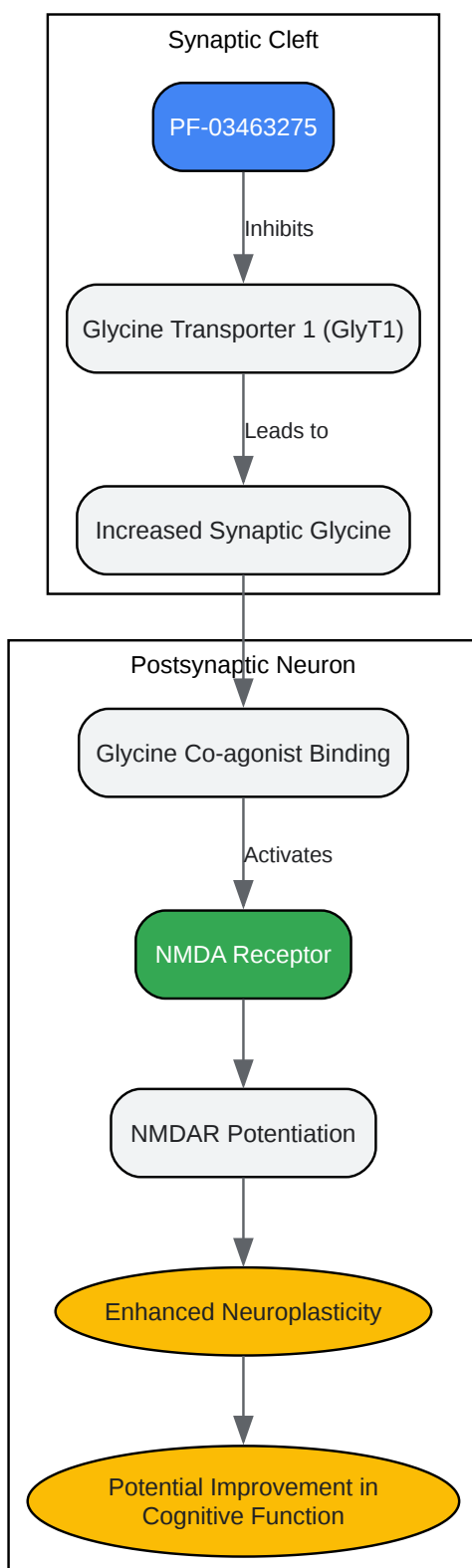
Q4: Are there any specific patient populations that should be considered when using **PF-03463275**?

A4: In at least one major clinical trial (NCT01911676), to limit pharmacodynamic variability, only individuals who were extensive metabolizers via the cytochrome P450 2D6 (CYP2D6) enzyme were included.[5][6] This suggests that the metabolism of **PF-03463275** may be influenced by CYP2D6 activity, and researchers should consider genotyping for this enzyme in their study participants.

Troubleshooting Guide

While specific, frequently occurring non-serious adverse events have not been detailed in published literature, researchers can follow this general troubleshooting workflow if a participant reports an adverse event.





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